molecular formula C7H17ClN2O B1460927 N,N-diethyl-2-(methylamino)acetamide hydrochloride CAS No. 877880-03-0

N,N-diethyl-2-(methylamino)acetamide hydrochloride

Cat. No.: B1460927
CAS No.: 877880-03-0
M. Wt: 180.67 g/mol
InChI Key: BAXWKYMQXFJPQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-2-(methylamino)acetamide hydrochloride is a chemical compound with the molecular formula C7H16N2O•HCl. It is commonly used in biochemical research, particularly in the field of proteomics . This compound is known for its unique structure, which includes both diethyl and methylamino groups attached to an acetamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-(methylamino)acetamide hydrochloride typically involves the reaction of diethylamine with methylaminoacetaldehyde dimethyl acetal. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The final product is often purified through recrystallization or other suitable methods to ensure its suitability for research applications .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-(methylamino)acetamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N-diethyl-2-(methylamino)acetamide oxides, while reduction may produce simpler amines .

Scientific Research Applications

N,N-diethyl-2-(methylamino)acetamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-diethyl-2-(methylamino)acetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, altering their activity and function. This interaction is mediated through its amide and amine groups, which can form hydrogen bonds and other interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-diethyl-2-(methylamino)acetamide hydrochloride is unique due to its specific combination of diethyl and methylamino groups attached to an acetamide backbone. This structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .

Properties

IUPAC Name

N,N-diethyl-2-(methylamino)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O.ClH/c1-4-9(5-2)7(10)6-8-3;/h8H,4-6H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAXWKYMQXFJPQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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